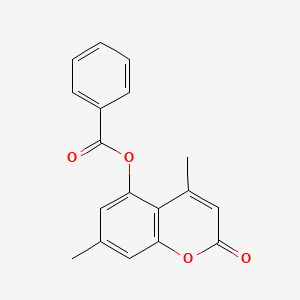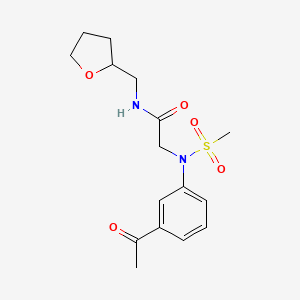![molecular formula C14H18ClNO3 B4187277 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4187277.png)
5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid
Descripción general
Descripción
5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid, also known as CIPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of N-acyl amino acids, which are known to have a wide range of biological activities. CIPO has been shown to exhibit a number of interesting properties, including anti-inflammatory, analgesic, and neuroprotective effects. In
Mecanismo De Acción
The exact mechanism of action of 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a class of fatty acid amides, including anandamide, which is an endogenous cannabinoid receptor agonist. By inhibiting FAAH, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid increases the levels of anandamide in the body, leading to the observed anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on inflammation, pain, and neuroprotection, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has also been shown to have effects on other physiological processes. For example, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has been shown to reduce blood pressure in animal models of hypertension. 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has also been shown to reduce the levels of certain cytokines, which are involved in the immune response. These effects suggest that 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid may have potential applications in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has several advantages as a research tool. It is relatively easy to synthesize and is stable under a wide range of conditions. In addition, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has been shown to be effective in a variety of animal models, suggesting that it may have broad applications in scientific research. However, there are also some limitations to the use of 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid. For example, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results. In addition, the effects of 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid may vary depending on the specific animal model or experimental conditions used.
Direcciones Futuras
There are many potential future directions for research on 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid. One area of interest is its potential applications in the treatment of inflammatory diseases, such as arthritis and colitis. Another area of interest is its potential applications in the treatment of pain, particularly neuropathic pain. In addition, further research is needed to fully understand the mechanism of action of 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid and to identify any potential side effects or limitations to its use. Overall, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid is a promising research tool with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has been studied extensively for its potential applications in scientific research. One area of interest is its anti-inflammatory activity. Studies have shown that 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid can reduce inflammation in animal models of arthritis and colitis. 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. In addition, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has been shown to have neuroprotective effects, protecting neurons from damage in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
5-(2-chloroanilino)-5-oxo-2-propan-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9(2)10(14(18)19)7-8-13(17)16-12-6-4-3-5-11(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXOSXSDRLOLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)NC1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroanilino)-5-oxo-2-propan-2-ylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4187206.png)
![2-{4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4187219.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3,4-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4187235.png)

![1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4187256.png)
![3-methyl-7-nitropyrido[1,2-a]benzimidazole](/img/structure/B4187260.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4187268.png)


![{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4187306.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4187314.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-pyridinylmethyl)aniline](/img/structure/B4187318.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187322.png)